molecular formula C20H22N2O5 B2489497 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921585-03-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2489497
M. Wt: 370.405
InChI Key: BKFYZZQZEVECJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, including intramolecular and intermolecular reactions. For instance, the efficient synthesis of N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenzo[b]azepin-1-yl}acetamide highlights a method starting from coupling reactions to intramolecular ring closure, demonstrating the complexity of synthesizing such molecules (Urban et al., 1997).

Molecular Structure Analysis

Structural characterization techniques such as NMR, IR, Mass Spectroscopy, and X-ray crystallography are pivotal. For example, the crystal structure and biological activity analysis of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, used X-ray diffraction to determine molecular geometry and interactions, highlighting the importance of structural analysis in understanding compound properties (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Chemical reactivity and interactions with other substances are essential aspects. The Morita-Baylis-Hillman reaction, for example, provides a method for constructing complex molecules with diverse functional groups, indicating the versatility and reactivity of these compounds (Ahn et al., 2012).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and stability under various conditions are crucial for understanding the behavior of chemical compounds. These properties are typically determined through experimental studies and are essential for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental characteristics that can be inferred from functional group analysis and experimental data. The synthesis and reactivity of related compounds provide insights into potential reactions and stability concerns that might be applicable to the compound .

References:

  • Urban, F. J., Breitenbach, R., Gonyaw, D., & MooreBernard, S. (1997). Efficient Synthesis of N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenzo[b]azepin-1-yl}acetamide and Related CCKB Antagonists. Organic Process Research & Development. Link.
  • Hu Jingqian, Ma Liuyong, Zhang Zhe, Fan Zhi-jin, Zhang Jinlin, T. Beryozkina, & V. Bakulev. (2016). Synthesis, Crystal Structure and Biological Activity of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide. Chinese Journal of Structural Chemistry. Link.
  • Ahn, S., Jang, S., Young Keun Kim, & Lee, K. (2012). Morita-Baylis-Hillman Route to Dimethyl 2,3-Dihydrobenzo[b]oxepine-2,4-dicarboxylates and Methyl 2-(2-Carbomethoxybenzo[b]furan-3-yl)propanoates from Salicylaldehydes. Bulletin of The Korean Chemical Society. Link.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-20(2)12-27-17-9-13(7-8-16(17)22-19(20)24)21-18(23)11-26-15-6-4-5-14(10-15)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYZZQZEVECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

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